Nitric acid--cyclohexane-1,2-diol (2/1)
CAS No.: 110539-10-1
Cat. No.: VC19180561
Molecular Formula: C6H14N2O8
Molecular Weight: 242.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110539-10-1 |
---|---|
Molecular Formula | C6H14N2O8 |
Molecular Weight | 242.18 g/mol |
IUPAC Name | cyclohexane-1,2-diol;nitric acid |
Standard InChI | InChI=1S/C6H12O2.2HNO3/c7-5-3-1-2-4-6(5)8;2*2-1(3)4/h5-8H,1-4H2;2*(H,2,3,4) |
Standard InChI Key | GLELGAKHUNDMQI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C(C1)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Nitric acid–cyclohexane-1,2-diol (2/1) is represented by the molecular formula C₆H₁₀N₂O₆, corresponding to a molecular weight of 206.153 g/mol . The compound is a dinitrate ester derivative of cyclohexane-1,2-diol, where two hydroxyl groups on adjacent carbons of the cyclohexane ring are replaced by nitrooxy (-ONO₂) groups. The IUPAC name for this compound is cyclohexane-1,2-diol dinitrate, reflecting its structural configuration .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 110539-10-1 |
Molecular Formula | C₆H₁₀N₂O₆ |
Molecular Weight | 206.153 g/mol |
Exact Mass | 206.054 g/mol |
Topological Polar Surface Area | 110.10 Ų |
LogP (Partition Coefficient) | 1.76 |
The canonical SMILES representation of the compound is C1CC[C@H](C(C1)O[N+](=O)[O-])O[N+](=O)[O-]
, indicating the cis or trans stereochemistry of the nitrooxy groups .
Structural Isomerism
Cyclohexane-1,2-diol exists in two stereoisomeric forms: cis (hydroxyl groups on the same face) and trans (hydroxyl groups on opposite faces). Nitration of these isomers yields distinct dinitrate derivatives. The trans isomer, for instance, is referred to as trans-cyclohexandiol-dinitrat in historical literature . The stereochemistry influences the compound’s physical properties and reactivity, particularly in cyclization reactions or interactions with chiral catalysts.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The preparation of nitric acid–cyclohexane-1,2-diol (2/1) involves the nitration of cyclohexane-1,2-diol using concentrated nitric acid under controlled conditions. A seminal study by Christian and Purves (1951) detailed the reaction of cyclohexane-1,2-diol with nitric acid in an anhydrous medium, yielding the dinitrate ester as the primary product . The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the nitrate ion (NO₃⁻) and subsequent elimination of water.
Reaction Conditions:
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Temperature: 0–5°C (to minimize oxidative side reactions)
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Solvent: Sulfuric acid (acts as a catalyst and dehydrating agent)
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Molar Ratio: 2:1 (nitric acid to diol)
The product is typically purified via recrystallization from a non-polar solvent such as diethyl ether .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance yield and reproducibility. Key considerations include:
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Feedstock Purity: Anhydrous cyclohexane-1,2-diol minimizes hydrolysis side reactions.
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Waste Management: Neutralization of excess nitric acid to prevent environmental contamination.
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Safety Protocols: Nitrate esters are thermally unstable; temperature control and shock avoidance are critical.
Chemical Reactivity and Functional Transformations
Hydrolysis and Stability
The compound undergoes acid-catalyzed hydrolysis to regenerate cyclohexane-1,2-diol and nitric acid. This reversibility is leveraged in controlled drug delivery systems, where the nitrate ester acts as a prodrug . Hydrolysis kinetics are pH-dependent, with accelerated degradation observed in alkaline conditions .
Oxidation Reactions
Nitric acid–cyclohexane-1,2-diol (2/1) serves as a substrate in oxidation reactions. Treatment with hydrogen peroxide or potassium permanganate cleaves the cyclohexane ring, yielding adipic acid (HOOC-(CH₂)₄-COOH) as a major product. This reaction is mechanistically analogous to the oxidative cleavage of vicinal diols by periodic acid .
Substitution and Cyclization
The nitrooxy groups participate in nucleophilic substitution reactions. For example, reaction with ethanedioyl dichloride forms cross-linked polyester networks, which have applications in polymer chemistry. Intramolecular cyclization, facilitated by Lewis acids like BF₃, produces bicyclic nitroso compounds .
Applications in Scientific Research
Organic Synthesis Intermediate
The compound is a versatile intermediate in the synthesis of:
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Explosives: Nitrate esters are precursors to energetic materials like RDX.
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Pharmaceuticals: Prodrugs requiring controlled nitric oxide release .
Biological Studies
Comparison with Analogous Compounds
Cyclohexane-1,2-diol vs. Its Dinitrate Derivative
Property | Cyclohexane-1,2-diol | Dinitrate Derivative |
---|---|---|
Reactivity | Prone to oxidation | Stabilized nitrooxy groups |
Solubility | Polar solvents | Non-polar solvents |
Applications | Polymer precursors | Energetic materials |
Adipic Acid as an Oxidation Product
Adipic acid, a linear dicarboxylic acid, contrasts with the cyclic structure of the parent compound. It is industrially significant in nylon-6,6 production.
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